

An In-depth Technical Guide to Tris(benzyltriazolylmethyl)amine (TBTA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(benzyltriazolylmethyl)amine*

Cat. No.: B106342

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(benzyltriazolylmethyl)amine, commonly known as TBTA, is a pivotal ligand in the field of bioorthogonal chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its primary function is to stabilize the copper(I) catalytic species, thereby enhancing reaction rates and preventing the oxidation of Cu(I) to the inactive Cu(II) state. This guide provides a comprehensive overview of TBTA, including its chemical structure, CAS number, physicochemical properties, a detailed synthesis protocol, and its application in CuAAC reactions.

Chemical Identity and Physicochemical Properties

Tris(benzyltriazolylmethyl)amine is a tertiary amine substituted with three benzyltriazolyl groups. This unique structure enables it to act as a tetradentate ligand, effectively chelating and stabilizing copper(I) ions.

Chemical Structure:

Chemical structure of Tris(benzyltriazolylmethyl)amine

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	510758-28-8	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Formula	C ₃₀ H ₃₀ N ₁₀	[6] [7]
Molecular Weight	530.63 g/mol	[5] [8]
Appearance	White to off-white powder/crystalline solid	[2]
Melting Point	140-144 °C	[2]
Solubility	Soluble in DMSO (approx. 30 mg/mL), DMF (approx. 30 mg/mL). Sparingly soluble in aqueous buffers.	
Storage	Store at -20°C for long-term stability.	[8]

Synthesis of Tris(benzyltriazolylmethyl)amine

The synthesis of TBTA is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition reaction between tripropargylamine and benzyl azide.[\[1\]](#) The following is a detailed experimental protocol adapted from a literature procedure.[\[2\]](#)

Experimental Protocol: Synthesis of TBTA

Caution: Benzyl azide is a potentially explosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood behind a blast shield.[\[2\]](#)

Materials:

- Tripropargylamine
- Benzyl azide
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

- Sodium ascorbate
- Acetonitrile (MeCN)
- Dichloromethane (CH₂Cl₂)
- Diethyl ether (Et₂O)
- Ammonium hydroxide solution (NH₄OH)

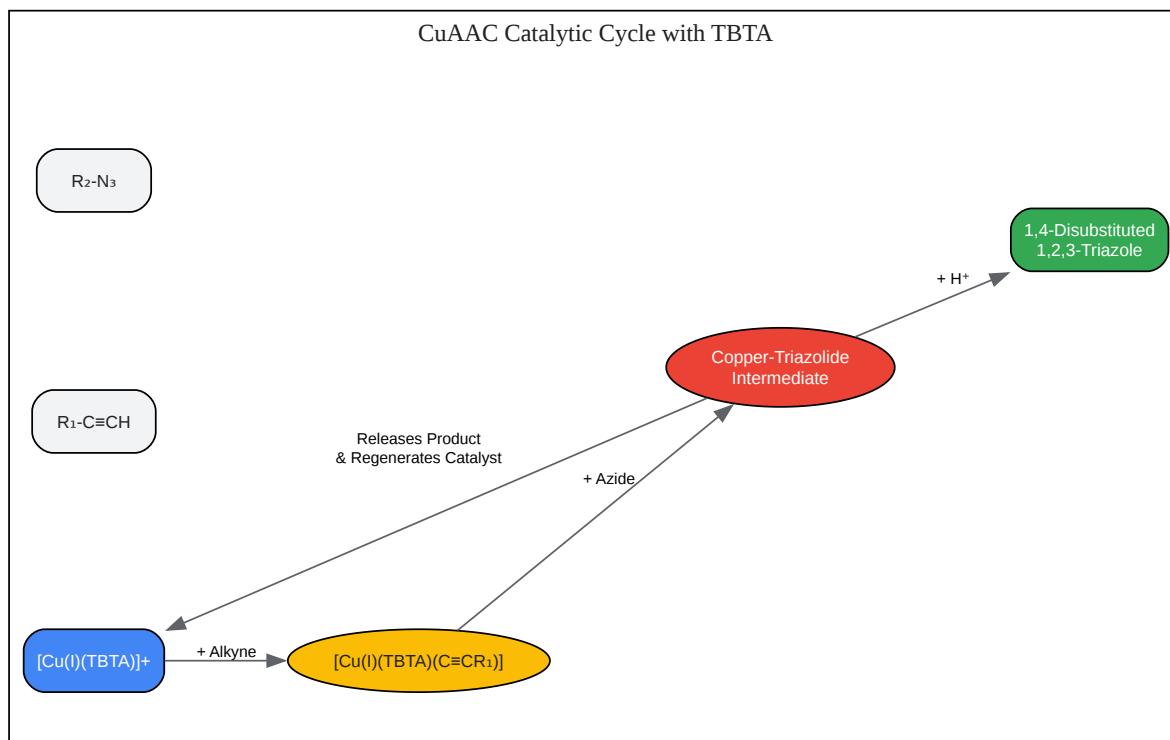
Procedure:

- In a round-bottom flask, dissolve tripropargylamine (1 equivalent) and benzyl azide (3.3 equivalents) in a mixture of acetonitrile and water.
- To this solution, add copper(II) sulfate pentahydrate (0.05 equivalents).
- Slowly add a freshly prepared aqueous solution of sodium ascorbate (0.1 equivalents) to the reaction mixture.
- Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, quench it by adding an aqueous solution of ammonium hydroxide.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure.
- Purify the crude product by recrystallization from a mixture of dichloromethane and diethyl ether to yield **Tris(benzyltriazolylmethyl)amine** as a white solid.[2]

Characterization Data

The identity and purity of the synthesized TBTA can be confirmed by various analytical techniques.

Table 2: Spectroscopic and Analytical Data for TBTA[2]


Analysis	Observed Data
^1H NMR (400 MHz, CDCl_3)	δ 7.66 (s, 3H), 7.38 – 7.31 (m, 9H), 7.28 – 7.23 (m, 6H), 5.50 (s, 6H), 3.70 (s, 6H)
^{13}C NMR (101 MHz, CDCl_3)	δ 144.26, 134.71, 129.03, 128.62, 127.95, 123.68, 54.05, 47.05
IR (cm^{-1})	3136, 3063, 3032, 2932, 2828, 1497, 1454, 1435, 1331, 1219, 1127, 1049
Mass Spec. (EI) m/z	530.2655 (M^+ , calculated for $\text{C}_{30}\text{H}_{30}\text{N}_{10}$: 530.2655)

Role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary and most significant application of TBTA is as a ligand in CuAAC reactions. The Cu(I) catalyst is prone to oxidation to Cu(II) and disproportionation, both of which render it inactive for the cycloaddition. TBTA effectively prevents these deactivation pathways.

Mechanism of Action

TBTA acts as a stabilizing ligand for the Cu(I) ion.[1][9] This stabilization is crucial for maintaining the catalytic activity of copper in the cycloaddition reaction. The proposed catalytic cycle is depicted below.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the CuAAC reaction stabilized by TBTA.

Experimental Protocol: General Procedure for TBTA-mediated CuAAC

This protocol provides a general guideline for performing a CuAAC reaction using TBTA. The optimal conditions may vary depending on the specific substrates.

Materials:

- Alkyne-functionalized molecule
- Azide-functionalized molecule
- **Tris(benzyltriazolylmethyl)amine (TBTA)**

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Solvent (e.g., DMSO/water mixture, t-BuOH/water)

Procedure:

- Dissolve the alkyne-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.
- In a separate vial, prepare a stock solution of the catalyst premix by dissolving TBTA (0.1-0.3 equivalents) and $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.05-0.1 equivalents) in the reaction solvent.
- Add the catalyst premix to the solution of the reactants.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1 equivalent).
- Stir the reaction at room temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
- Upon completion, the reaction mixture can be worked up according to the properties of the product, which may involve extraction, precipitation, or chromatographic purification.

Applications in Drug Development and Research

The robustness and efficiency of the TBTA-mediated CuAAC reaction have made it an invaluable tool in various scientific disciplines, including:

- Bioconjugation: Linking biomolecules such as peptides, proteins, nucleic acids, and carbohydrates to probes, tags, or other molecules.[\[1\]](#)
- Drug Discovery: Synthesizing libraries of potential drug candidates and for linking warheads to targeting moieties.
- Materials Science: Creating functionalized polymers and surfaces.

- Fluorescent Labeling: Attaching fluorescent dyes to biological targets for imaging and tracking.

Conclusion

Tris(benzyltriazolylmethyl)amine is a critical enabling reagent in modern chemical biology and drug discovery. Its ability to stabilize the copper(I) catalyst in the CuAAC reaction has broadened the scope and applicability of click chemistry, allowing for efficient and specific conjugations in complex biological and chemical systems. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tris(benzyltriazolylmethyl)amine | TargetMol [targetmol.com]
- 9. Tris(benzyltriazolylmethyl)amine | CAS#:510758-28-8 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tris(benzyltriazolylmethyl)amine (TBTA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106342#tris-benzyltriazolylmethyl-amine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com